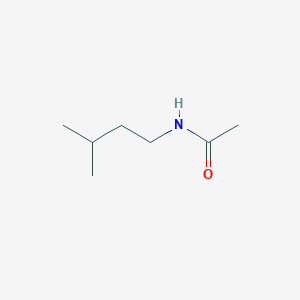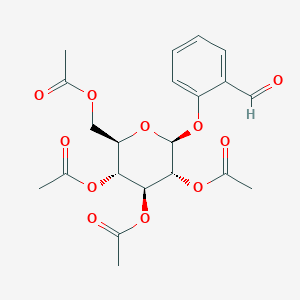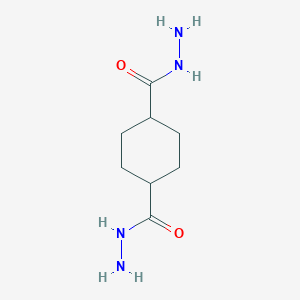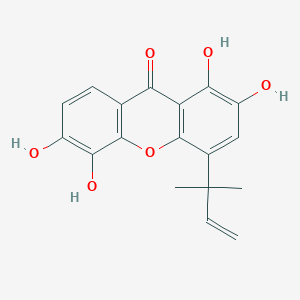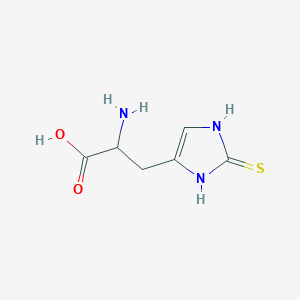
Guazatine
Descripción general
Descripción
Guazatine is a non-systemic contact fungicide that is also used as a repellent . It consists of a complex mixture of different oligomers composed of octamethylene bridges connecting randomly guanylated primary and/or secondary amino groups .
Synthesis Analysis
The synthesis of Guazatine involves the amidination of technical iminodi(octamethylene)diamine . The commercial product contains numerous guanidines, in which the amino and imino groups of the polyamine chain form part, and polyamines .
Molecular Structure Analysis
Guazatine is a complex mixture and does not have a single molecular structure . It is a mixture of the reaction products from polyamines, comprising mainly octamethylenediamine, iminodi(octamethylene)diamine, octamethylenebis(imino-octamethylene)diamine, and carbamonitrile .
Physical And Chemical Properties Analysis
Guazatine has a complex composition, making its physical and chemical properties challenging to define . It is known to be strongly basic and highly polar . The physical and chemical properties of Guazatine acetates have been reported, including a vapor pressure less than 10-5 Pa and a melting point beginning at 60°C .
Aplicaciones Científicas De Investigación
Inhibitor of Polyamine Oxidase (PAO)
Guazatine is a potent inhibitor of polyamine oxidase (PAO) activity . PAO is an enzyme involved in the catabolism of polyamines, which are organic compounds that play a crucial role in cell growth and differentiation. By inhibiting PAO, Guazatine can affect the polyamine metabolism in organisms, which can have various effects depending on the specific context .
Non-Systemic Contact Fungicide
In agriculture, Guazatine is used as a non-systemic contact fungicide . This means it does not penetrate plant tissues but instead protects plants from fungal diseases by remaining on the surface. It is efficient in the protection of cereals and citrus fruits against disease .
Protection of Cereals
Guazatine is used to protect cereals against various diseases such as common bunt (Tilletia ssp.), common root rot (Helminthosporium), seedling blight (Fusarium ssp.), glume blotch (Septoria), and smut (Ustilago) . This makes it a valuable tool in maintaining the health and productivity of cereal crops .
Protection of Citrus Fruits
Guazatine is also used to protect citrus fruits against diseases . It is used as a bulk dip after harvest, in the packing line as a spray, and in washing installations to disinfect the process water . It controls sour rot, green mold, and blue mold .
Genome-Wide Association Mapping
Guazatine has been used in scientific research for genome-wide association mapping in Arabidopsis thaliana, a model organism in plant biology . This research helps to identify genes contributing to the natural variation in guazatine tolerance observed in this species .
Quality Assessment of Commercial Citrus Fruit
An analytical protocol was developed for investigating guazatine occurrence in citrus fruit with the aim of controlling the import of treated fruits in countries where the use of this fungicide is forbidden . This method was successfully applied to samples of extra-European citrus fruit collected in the Italian market .
Safety and Hazards
Mecanismo De Acción
Target of Action
Guazatine is a potent inhibitor of polyamine oxidase (PAO) . PAO is an enzyme that plays a crucial role in the metabolism of polyamines, which are small organic compounds involved in various cellular processes such as cell division, differentiation, and responses to biotic and abiotic stimuli .
Mode of Action
The mode of action of guazatine is primarily through the inhibition of lipid biosynthesis and membrane destabilization . By inhibiting PAO activity, guazatine disrupts the normal metabolic processes within the cell, leading to growth inhibition and other physiological effects .
Biochemical Pathways
Guazatine affects the polyamine metabolic pathway by inhibiting the activity of PAO . This disruption can lead to an accumulation of polyamines within the cell, which can have various downstream effects, including the modulation of a variety of cellular processes such as cell division, expansion, differentiation, and death .
Pharmacokinetics
The pharmacokinetics of guazatine are complex due to its composition, which is mainly constituted by a mixture of synthetic guanidated polyamines . The compound is non-systemic and contact-based, meaning it primarily acts at the site of application
Result of Action
The primary result of guazatine’s action is the inhibition of growth in organisms such as the weed Arabidopsis thaliana . Exposure to guazatine can lead to growth inhibition and the induction of chlorosis, a condition in which leaves produce insufficient chlorophyll .
Action Environment
Environmental factors can influence the action, efficacy, and stability of guazatine. For example, the compound’s efficacy can be affected by the specific characteristics of the target organism, including genetic factors . Additionally, the compound’s stability and action may be influenced by environmental conditions such as temperature and pH . .
Propiedades
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONFGUROBZGJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042015 | |
| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guazatine | |
CAS RN |
13516-27-3, 115044-19-4 | |
| Record name | Iminoctadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13516-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iminoctadine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013516273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guazatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guazatine, acetate (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMINOCTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C376JTX506 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




